molecular formula C14H21BN2O3 B2713436 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1186334-60-0

7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No. B2713436
M. Wt: 276.14
InChI Key: FTYGCTKQXPVWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound. Unfortunately, I couldn’t find more specific information about this compound1.



Synthesis Analysis

I couldn’t find any specific information about the synthesis of this compound1.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find any specific information about the molecular structure of this compound12.



Chemical Reactions Analysis

Chemical reactions involve changes in the chemical bonds that join atoms in compounds. Unfortunately, I couldn’t find any specific information about the chemical reactions of this compound1.



Physical And Chemical Properties Analysis

Physical and chemical properties are the characteristics of a substance that can be observed or measured without changing the substance’s composition. Unfortunately, I couldn’t find any specific information about the physical and chemical properties of this compound31.


Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which shares a similar structure with the compound you mentioned, is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
    • Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
    • Results or Outcomes : The synthesis results in a 31% overall yield . This compound is a practical building block in the synthesis of many JAK inhibitors .
  • Scientific Field: Radiopharmaceuticals

    • Application : The compound [18F]P10A-1910, which may share some structural similarities with the compound you mentioned, is used as a radioligand for imaging phosphodiesterase 10A (PDE10A) in the brain .
    • Methods of Application : The radiosynthesis of [18F]P10A-1910 was realized via two different methods . The first method involved heating spirocyclic iodonium ylide in a tetra-n-butyl ammonium methanesulfonate solution . The second method involved the use of boronic pinacol ester combined with copper and oxygen .
    • Results or Outcomes : The first method resulted in non-decay corrected radiochemical yields (n.d.c. RCYs) of 12.4 ± 1.3%, with molar activities (MAs) of 90.3 ± 12.6 μmol . The second method delivered the radioligand with 16.8 ± 1.0% n.d.c. RCYs and 77.3 ± 20.7 GBq/μmol MAs .
  • Scientific Field: PI3K Inhibitors

    • Application : Pyrrolotriazinone derivatives, which may share some structural similarities with the compound you mentioned, are used as PI3K inhibitors . PI3K inhibitors are compounds that inhibit the activity of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
    • Methods of Application : The synthesis of these derivatives involves a series of chemical reactions, as described in the patent .
    • Results or Outcomes : The synthesized compounds can be used as PI3K inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases .
  • Scientific Field: mTOR Kinase and PI3 Kinase Inhibitors

    • Application : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which may share some structural similarities with the compound you mentioned, are used as mTOR kinase and PI3 kinase inhibitors . These inhibitors are used in the treatment of diseases related to mTOR and PI3K .
    • Methods of Application : The synthesis of these compounds involves a series of chemical reactions, as described in the patent .
    • Results or Outcomes : The synthesized compounds can be used as mTOR kinase and PI3 kinase inhibitors, which have therapeutic applications in the treatment of diseases related to mTOR and PI3K .
  • Scientific Field: Immune System Diseases

    • Application : Pyrrolotriazinone derivatives, which may share some structural similarities with the compound you mentioned, are used as PI3K inhibitors . These inhibitors have therapeutic applications in the treatment of diseases affecting the immune system, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
    • Methods of Application : The synthesis of these derivatives involves a series of chemical reactions, as described in the patent .
    • Results or Outcomes : The synthesized compounds can be used as PI3K inhibitors, which have therapeutic applications in the treatment of diseases affecting the immune system .
  • Scientific Field: Cancer Treatment

    • Application : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which may share some structural similarities with the compound you mentioned, are used as mTOR kinase and PI3 kinase inhibitors . These inhibitors are used in the treatment of diseases related to mTOR and PI3K .
    • Methods of Application : The synthesis of these compounds involves a series of chemical reactions, as described in the patent .
    • Results or Outcomes : The synthesized compounds can be used as mTOR kinase and PI3 kinase inhibitors, which have therapeutic applications in the treatment of diseases related to mTOR and PI3K .

Safety And Hazards

Safety and hazards refer to the potential risks associated with a compound. Unfortunately, I couldn’t find any specific information about the safety and hazards of this compound34.


Future Directions

Future directions refer to the potential applications and research directions of a compound. Unfortunately, I couldn’t find any specific information about the future directions of this compound5.


Please note that the information available is limited and may not cover all aspects requested. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-6-7-11(10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJKHXKVUGVPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.